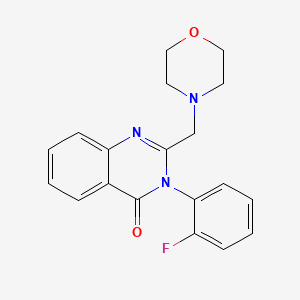

3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one

Description

3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, a morpholine ring, and a fluorophenyl group. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Properties

IUPAC Name |

3-(2-fluorophenyl)-2-(morpholin-4-ylmethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2/c20-15-6-2-4-8-17(15)23-18(13-22-9-11-25-12-10-22)21-16-7-3-1-5-14(16)19(23)24/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBLZEXGCHSEIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

Attachment of the Morpholine Ring: The morpholine ring is typically introduced through a nucleophilic substitution reaction involving a suitable morpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the quinazolinone core.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different functional groups onto the quinazolinone core or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment. Its mechanisms of action can be summarized as follows:

-

Antiproliferative Effects :

- The compound has shown potent antiproliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer lines (e.g., MCF-7). Studies report IC50 values in the micromolar range, indicating effective inhibition of cell growth.

-

Mechanisms of Action :

- EGFR Inhibition : The compound binds to the epidermal growth factor receptor (EGFR), inhibiting its signaling pathway, which is crucial for cancer cell proliferation.

- Histone Deacetylase Inhibition : It may also inhibit histone deacetylases (HDACs), leading to altered gene expression that promotes apoptosis in cancer cells.

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing further division of cancer cells.

A comparative analysis of related quinazolinone derivatives highlights the enhanced biological activity of compounds with similar structural features. The following table summarizes key findings from recent studies:

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 10 | NSCLC | EGFR Inhibition |

| Compound B | 8 | MCF-7 | Dual EGFR/BRAF Inhibition |

| Compound C | 12 | PC3 | HDAC Inhibition |

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study demonstrated that derivatives of quinazolinone, including this compound, exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 and HT-29. Some compounds achieved IC50 values as low as 10 µM, indicating strong potential for therapeutic use.

-

Anti-inflammatory Properties :

- Another investigation revealed that quinazolinone derivatives could act as effective anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines. This suggests potential applications beyond oncology, possibly in treating inflammatory diseases.

-

Mechanistic Insights :

- Research into the mechanistic pathways involved in the action of this compound has shown that it not only inhibits critical signaling pathways associated with cancer but also alters histone modifications that can lead to changes in tumor behavior.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Quinazolinone Derivatives: Compounds such as 2-methyl-3H-quinazolin-4-one and 2-phenyl-3H-quinazolin-4-one share a similar quinazolinone core but differ in their substituents.

Fluorophenyl Compounds: Compounds like 2-fluoroaniline and 2-fluorobenzamide contain the fluorophenyl group but lack the quinazolinone core.

Morpholine Derivatives: Compounds such as morpholine and N-methylmorpholine share the morpholine ring but differ in their overall structure.

Uniqueness

The uniqueness of 3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one lies in its combination of the quinazolinone core, fluorophenyl group, and morpholine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable subject for scientific research and potential therapeutic applications.

Biological Activity

3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one is a novel compound within the quinazolinone family, known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of 3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one can be represented as follows:

This structure includes a quinazolinone core, which is a common motif in many biologically active compounds.

Anticancer Activity

Quinazolinone derivatives are recognized for their significant anticancer properties. Studies have shown that compounds similar to 3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one exhibit cytotoxic effects on various cancer cell lines. For instance, a related quinazolinone compound demonstrated an IC50 value of approximately 10 µM against the PC3 prostate cancer cell line, indicating potent anticancer activity .

Table 1: Cytotoxicity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A1 | MCF-7 | 10 |

| A2 | PC3 | 10 |

| A3 | HT-29 | 12 |

Antibacterial Activity

Research indicates that quinazolinones possess antibacterial properties against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves inhibition of bacterial growth by targeting specific proteins essential for bacterial cell wall synthesis .

Table 2: Antibacterial Activity Against MRSA

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one | TBD |

| Compound 73 | Synergistic effect with TZP |

The biological activity of 3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Specifically, it has been suggested that quinazolinones can act as inhibitors of PDK1 (3-phosphoinositide-dependent kinase 1), which plays a critical role in the AKT signaling pathway associated with cancer progression .

Case Studies

- Cytotoxicity Evaluation : In a study evaluating various quinazolinone derivatives, compounds similar to the target compound showed significant cytotoxicity against several cancer lines, reinforcing the potential therapeutic applications of this class of compounds .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of indolylquinazolinones revealed promising results against Mycobacterium tuberculosis and other pathogens, suggesting that modifications to the quinazolinone structure can enhance its biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.